molecular formula C27H29N5O3 B2614701 (Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide CAS No. 398998-05-5

(Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide

Cat. No.: B2614701
CAS No.: 398998-05-5
M. Wt: 471.561
InChI Key: WEANVMCSMNNJOP-HFTWOUSFSA-N
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Description

(Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide is a synthetic organic compound that features a piperazine ring substituted with a benzhydryl group and a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a benzhydryl group through a nucleophilic substitution reaction.

    Condensation Reaction: The substituted piperazine is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the benzylidene derivative.

    Hydrazide Formation: The final step involves the reaction of the benzylidene derivative with a hydrazine derivative to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding amine derivative.

    Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products

    Oxidation: Formation of the corresponding nitroso or amine derivatives.

    Reduction: Formation of the amine derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide analogs: Compounds with similar structures but different substituents on the piperazine ring or benzylidene moiety.

    Other Piperazine Derivatives: Compounds with a piperazine core but different functional groups.

Uniqueness

    Structural Features: The combination of a benzhydryl group and a nitrobenzylidene moiety is unique and may confer specific biological activities.

    Its unique structure may make it suitable for specific applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c33-26(29-28-21-22-8-7-13-25(20-22)32(34)35)14-15-30-16-18-31(19-17-30)27(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-13,20-21,27H,14-19H2,(H,29,33)/b28-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEANVMCSMNNJOP-HFTWOUSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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